molecular formula C29H26ClN5 B11222725 4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11222725
M. Wt: 480.0 g/mol
InChI Key: KZYRNNAWTSGXCT-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a piperazine ring attached to a pyrrolopyrimidine core, substituted with various phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperazine ring and subsequent substitution with phenyl groups. Common reagents used in these reactions include chlorinated aromatic compounds, piperazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated compounds and strong bases or acids are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving aberrant cell signaling pathways.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to specific sites, thereby influencing cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-CHLOROBENZOYL)-3-(2-METHOXY-5-METHYLPHENYL)-2-THIOUREA
  • 3-(2-CHLORO-3-METHOXYPHENYL)-N-(3-METHYLPHENYL)PROPANAMIDE
  • 3-(2-CHLOROPHENYL)-1-METHYL-1-PHENYLUREA

Uniqueness

Compared to similar compounds, 1-(2-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE stands out due to its unique structural features, such as the combination of a piperazine ring with a pyrrolopyrimidine core and multiple phenyl substitutions. These structural elements contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C29H26ClN5

Molecular Weight

480.0 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H26ClN5/c1-21-8-7-11-23(18-21)35-19-24(22-9-3-2-4-10-22)27-28(31-20-32-29(27)35)34-16-14-33(15-17-34)26-13-6-5-12-25(26)30/h2-13,18-20H,14-17H2,1H3

InChI Key

KZYRNNAWTSGXCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5Cl)C6=CC=CC=C6

Origin of Product

United States

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